4-Nitrophenethyl bromide
Overview
Description
Synthesis Analysis
The synthesis of various bromide compounds related to 4-nitrophenethyl bromide has been explored in several studies. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide is described, which reacts with nucleophiles to afford substitution products and with active methylene compounds to yield pyrazole derivatives . Another study reports the synthesis of 4-nitrophenacyldimethylsulfonium bromide, which upon treatment with NaOH, leads to the formation of 4-nitrophenacylidenedimethylsulfurane. This compound further reacts with aromatic aldehydes to produce 2,4,6-triarylpyrimidines .
Molecular Structure Analysis
The molecular structure of 4-nitrophenethyl bromide derivatives has been characterized using various spectroscopic techniques. For example, the electrochemical behavior of 4-nitrobenzyl bromide was studied, and its structure was analyzed using FESEM, EDS, AFM, XRD, FTIR, and NMR spectral characteristics . Similarly, the structure of 2,4,6-bromo-4'-nitro ether was confirmed by IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
Several studies have investigated the chemical reactions involving nitro and bromo substituents. Nucleophilic aromatic substitution reactions are common, as seen in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to unexpected isomers . Additionally, the electrosynthesis of 4-nitrophenylacetate from 4-nitrobenzyl bromide involves an electrocatalytic reduction of CO2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenethyl bromide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the electrochemical properties of novel phthalocyanines based on 4-nitro-2-(octyloxy)phenoxy substitution were investigated, revealing thermally activated conductivity dependence on temperature . The inclusion compounds of tetrakis(4-nitrophenyl)methane exhibit structural adaptability and form robust networks with weak C-H...O and pi...pi interactions .
Relevant Case Studies
Case studies in the literature demonstrate the versatility of 4-nitrophenethyl bromide derivatives in various chemical reactions. The electrochemical behavior of 4-nitrobenzyl bromide as a catalyst for CO2 reduction is a notable example of its application in environmental chemistry . The synthesis of pyrimidines using 4-nitrophenacyldimethylsulfonium bromide showcases the compound's utility in creating complex organic molecules .
Scientific Research Applications
Catalysis and Electrochemical Behavior 4-Nitrobenzyl bromide serves as a catalyst in the reduction of CO2 and as an initial substrate for the electrosynthesis of 4-nitrophenylacetic acid. The study utilized a Cu nanoparticles/Pd nanoparticles/reduced graphene oxide nanocomposite modified glassy carbon electrode (Cu/Pd/rGO/GCE) to promote the electroactivation of CO2. The dual role of 4-nitrobenzyl bromide in this process includes the electrocatalytic reduction of CO2 and reaction of produced CO2•− with 4-nitrobenzyl bromide radical anion, indicating its potential in catalytic processes and environmental applications (Mohammadzadeh et al., 2020).
Synthetic Technology 4-Nitrobenzyl bromide is used as a precursor in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis widely used in the fields of medicine, pesticides, and chemicals. The synthesis process is improved based on traditional methods, offering benefits like low production cost, simplicity, short reaction time, and environmental friendliness, highlighting its importance in the chemical industry (Wang Ling-ya, 2015).
Photosynthesis Research 4-Nitrobenzyl bromide has been synthesized from 4-nitrotoluene using photosynthesis. The process, under certain conditions such as ultraviolet irradiation and specific temperature and mole ratio settings, yielded a high reaction yield and product purity. This environmentally friendly process emphasizes the compound's role in synthetic chemistry and potential applications in various industrial processes (Zhou Zeng-yong, 2009).
Safety And Hazards
4-Nitrophenethyl bromide is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
1-(2-bromoethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTURQZFFJDCTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201549 | |
Record name | 4-Nitrophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenethyl bromide | |
CAS RN |
5339-26-4 | |
Record name | 4-Nitrophenethyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5339-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenethyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Bromoethyl)-4-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Bromoethyl)-4-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.